molecular formula C24H34O2Si2 B15125247 2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol

2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol

Cat. No.: B15125247
M. Wt: 410.7 g/mol
InChI Key: KRDHCTMWKRXPII-UHFFFAOYSA-N
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Description

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol is a complex organic compound that features both silyl and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol typically involves multiple steps. One common method includes the protection of hydroxyl groups using silyl protecting groups, followed by the introduction of the alkyne functionality. The reaction conditions often require the use of strong bases and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the alkyne can produce alkenes or alkanes.

Scientific Research Applications

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the silyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-4-pentyn-1-ol: Lacks the trimethylsilyl group, which may affect its reactivity and applications.

    (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-2-ol: Has an additional hydroxyl group, which can alter its chemical properties.

Uniqueness

The presence of both silyl and hydroxyl groups in (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol makes it unique compared to similar compounds. This combination of functional groups provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C24H34O2Si2

Molecular Weight

410.7 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol

InChI

InChI=1S/C24H34O2Si2/c1-24(2,3)28(22-15-9-7-10-16-22,23-17-11-8-12-18-23)26-21(20-25)14-13-19-27(4,5)6/h7-12,15-18,21,25H,14,20H2,1-6H3

InChI Key

KRDHCTMWKRXPII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)CO

Origin of Product

United States

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